JAK2/JAK3 Selectivity vs. Tofacitinib
Jak2-IN-4 demonstrates exceptional potency against the JAK2 enzyme, with an IC50 value of 0.7 nM [1]. This is over 100-fold more potent than the clinically approved pan-JAK inhibitor tofacitinib, which exhibits a JAK2 IC50 of 77.4 nM in a comparable enzyme assay [1][2]. This substantial difference in intrinsic potency directly impacts the concentration required for effective target engagement in cellular and in vivo models.
| Evidence Dimension | Enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.7 nM |
| Comparator Or Baseline | Tofacitinib: 77.4 nM |
| Quantified Difference | Jak2-IN-4 is ~111-fold more potent than tofacitinib against JAK2. |
| Conditions | In vitro kinase assay using recombinant JAK2 enzyme [1][2] |
Why This Matters
Higher potency at lower concentrations reduces the risk of off-target effects and compound interference, enabling cleaner, more interpretable results in cell-based assays.
- [1] Wang, Y., et al. (2016). Identification of 4-(2-furanyl)pyrimidin-2-amines as Janus kinase 2 inhibitors. Bioorganic & Medicinal Chemistry, 24(20), 5035-5044. View Source
- [2] Choy, E. H. (2019). Clinical significance of Janus Kinase inhibitor selectivity. Rheumatology, 58(6), 953-962. (Table 1) View Source
